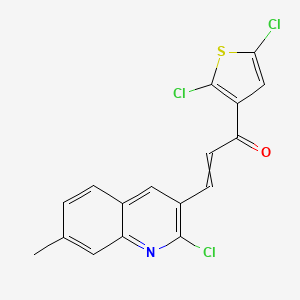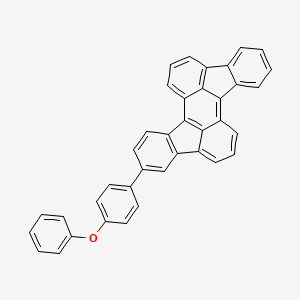
5-(4-Phenoxyphenyl)rubicene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Phenoxyphenyl)rubicene is a chemical compound that belongs to the family of rubicenes, which are polycyclic aromatic hydrocarbons. These compounds are known for their unique structural and electronic properties, making them of significant interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 5-(4-Phenoxyphenyl)rubicene typically involves the Scholl reaction, a method that facilitates the formation of polycyclic aromatic hydrocarbons through oxidative cyclization. The starting material, 9,10-diphenylanthracene, is treated with an oxidant such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of an acid like trifluoromethanesulfonic acid (TfOH). This reaction leads to the formation of the rubicene core, which can then be further functionalized to introduce the phenoxyphenyl group .
Chemical Reactions Analysis
5-(4-Phenoxyphenyl)rubicene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include DDQ for oxidation and various halogenated compounds for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with DDQ can lead to the formation of quinone derivatives, while substitution reactions can introduce different functional groups onto the rubicene core .
Scientific Research Applications
5-(4-Phenoxyphenyl)rubicene has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex polycyclic aromatic hydrocarbons. In biology, its unique electronic properties make it a candidate for use in organic electronic devices, such as organic field-effect transistors (OFETs) and organic solar cells (OSCs). In medicine, its potential as a fluorescent probe for imaging applications is being explored. Industrially, it is used in the development of sensors and lithium batteries .
Mechanism of Action
The mechanism of action of 5-(4-Phenoxyphenyl)rubicene involves its interaction with various molecular targets and pathways. Its planar structure and extended π-conjugation allow it to participate in electron transfer processes, making it an effective component in electronic devices. The specific pathways involved depend on the application, but generally, its electronic properties enable it to interact with other molecules and materials in a way that facilitates the desired effect .
Comparison with Similar Compounds
5-(4-Phenoxyphenyl)rubicene is unique among similar compounds due to its specific structural features and electronic properties. Similar compounds include other rubicene derivatives, such as 3,10-(di-tert-butyl)rubicene and N-doped rubicenes. These compounds share the rubicene core but differ in their substituents, which can significantly affect their properties and applications. For example, N-doped rubicenes exhibit different packing motifs and electronic properties compared to this compound .
Properties
CAS No. |
922184-97-2 |
|---|---|
Molecular Formula |
C38H22O |
Molecular Weight |
494.6 g/mol |
IUPAC Name |
5-(4-phenoxyphenyl)rubicene |
InChI |
InChI=1S/C38H22O/c1-2-8-25(9-3-1)39-26-19-16-23(17-20-26)24-18-21-31-34(22-24)30-13-7-15-32-35-28-11-5-4-10-27(28)29-12-6-14-33(36(29)35)38(31)37(30)32/h1-22H |
InChI Key |
IRWBAHCGJOBIOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC4=C(C=C3)C5=C6C4=CC=CC6=C7C8=CC=CC=C8C9=C7C5=CC=C9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(2-methoxyethyl)-](/img/structure/B12632275.png)
![3-tert-Butyl-6-(1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12632280.png)
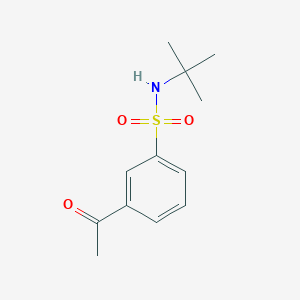
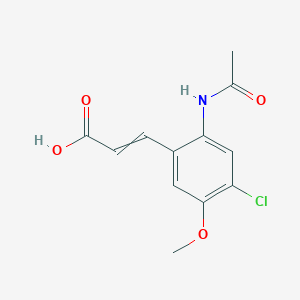
![[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]-bis(2,4,6-trimethylphenyl)borane](/img/structure/B12632287.png)
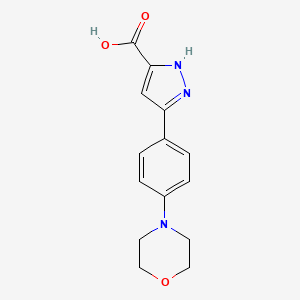
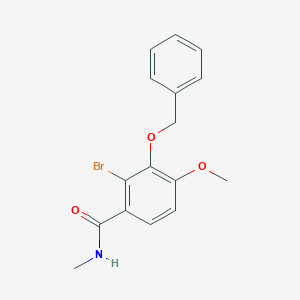
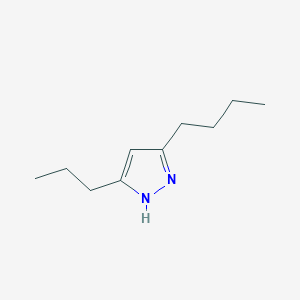
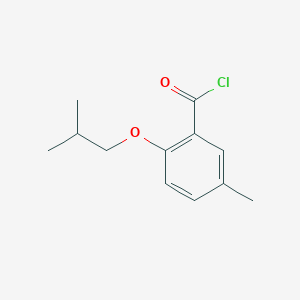
![tert-butyl N-[3-(hydroxyimino)cyclobutyl]carbamate](/img/structure/B12632348.png)

